Cas no 28143-91-1 ((1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol)

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol is a chiral diol and amino alcohol compound with a defined stereochemistry, making it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. Its rigid structure, featuring both hydroxyl and amino functional groups, enables its use as a ligand or building block in the preparation of enantioselective catalysts and biologically active molecules. The (1S,2S) configuration ensures high stereochemical purity, which is critical for applications requiring precise chirality control. This compound is particularly useful in medicinal chemistry for the synthesis of β-adrenergic receptor agonists and other therapeutics. Its stability and well-characterized properties make it a reliable choice for research and industrial processes.
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol structure
28143-91-1 structure
商品名:(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
CAS番号:28143-91-1
MF:C9H13NO2
メガワット:167.20502
MDL:MFCD00004503
CID:53279
PubChem ID:24851227

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol 化学的及び物理的性質

名前と識別子

    • (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
    • (2S,3R)-PHENYLSERINOL
    • (2S,3S)-3-PHENYLSERINOL
    • L-(+)-THREO-1-PHENYL-2-AMINO-1,3-PROPANEDIOL
    • L(+)-THREO-2-AMINO-1-PHENYL-1,1,3-PROPANEDIOL
    • L-(+)-THREO-2-AMINO-1-PHENYL-1,3-PROPANEDIOL
    • L-THREO-(+)-PHENYL-2-AMINO-1,3-PROPANDIOL
    • S-BASE
    • LBS
    • Levo-Amin-odiol
    • threo-2-amino-1-phenyl-1,3-propanediol
    • [S(R*,R*)]-2-amino-1-phenylpropane-1,3-diol
    • (1S,2S)-Phenylserinol
    • (1S,2S)-(+)-2-Amino-1-phenyl-1
    • 1,3-Propanediol, 2-amino-1-phenyl-, [S-(R*,R*)]-
    • [1S,2S,(+)]-1-Phenyl-2-amino-1,3-propanediol
    • (1S,2S)-2-amino-1-phenylpropane-1,3-diol
    • (+)-(1S,2S)-2-Amino-1-phenylpropane-1,3-diol
    • (1S,2R)-(+)-2-amino-1-phenyl-1,3-propanediol
    • (1S,2S)-2-Amino-1-phenyl-1,3-propanediol
    • (1S,2S)-threo-1-phenyl-2-amino-1,3-propanediol
    • (1S,2S)-threo-2-amino-1-phenyl-1,3-propanediol
    • (1S,2S)-(+)-1-phenyl 2-amino-1,3-propane-diol
    • (1s, 2s)-(+)-1-phenyl 2-amino-1,3-propane-diol
    • AKOS015854215
    • AC-10002
    • (1s, 2s)-(+)-1-phenyl-2-amino-1,3-propane-diol
    • AS-30546
    • (1S,2S)-2-amino-1-phenyl-propane-1,3-diol;2,4-Dichloro-3,5-dinitrobenzotrifluoride
    • L-threo-1-Phenyl-2-amino-1,3-propanediol
    • JUCGVCVPNPBJIG-IUCAKERBSA-N
    • 1,3-Propanediol, 2-amino-1-phenyl-, (1S,2S)-
    • AC-19031
    • DTXSID40950893
    • A819758
    • BP-20125
    • (1S,2S)-1-phenyl-2-amino-1,3-propanediol
    • (S(R*,R*))-2-Amino-1-phenylpropane-1,3-diol
    • 55057-81-3
    • EINECS 248-867-6
    • (1S, 2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
    • W-107071
    • NS00048285
    • 28143-91-1
    • CS-0015328
    • (1S,2S)-2-amino-1-phenyl-propane-1,3-diol
    • SCHEMBL145000
    • (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, 97%
    • AMY7190
    • MFCD00004503
    • (1S,2S)-(+)-1-phenyl-2-amino-1,3-propane-diol
    • 2-Amino-1-phenyl-1,3-propanediol
    • MDL: MFCD00004503
    • インチ: 1S/C9H13NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2/t8-,9-/m0/s1
    • InChIKey: JUCGVCVPNPBJIG-IUCAKERBSA-N
    • ほほえんだ: C1=CC=C(C=C1)[C@@H]([C@H](CO)N)O

計算された属性

  • せいみつぶんしりょう: 167.09500
  • どういたいしつりょう: 167.095
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 124
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 66.5A^2

じっけんとくせい

  • 色と性状: はくしょくふんまつ
  • 密度みつど: 1.1222 (rough estimate)
  • ゆうかいてん: 109-113 °C (lit.)
  • ふってん: 295.79°C (rough estimate)
  • フラッシュポイント: 171.9 °C
  • 屈折率: 26.5 ° (C=1, MeOH)
  • PSA: 66.48000
  • LogP: 0.73990
  • ひせんこうど: 35 º (c=1, 1N HCl)
  • 光学活性: [α]25/D +37°, c = 1 in 1 M HCl
  • ようかいせい: 未確定

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36-S37/39
  • 危険物標識: Xi
  • セキュリティ用語:S26;S37/39
  • リスク用語:R36/37/38
  • ちょぞうじょうけん:日陰で乾燥した場所に保管する。密閉容器に保管する。

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関コード:

    2922199090

    概要:

    2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    要約:

    2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
42183-1g
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, 97%
28143-91-1 97%
1g
¥966.00 2023-03-16
eNovation Chemicals LLC
Y1044266-25g
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
28143-91-1 95%
25g
$765 2024-06-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S914570-250mg
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
28143-91-1 97%
250mg
¥324.00 2022-08-31
Chemenu
CM373386-1g
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
28143-91-1 95%+
1g
$53 2022-06-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA01596-5g
(1S,2S)-2-amino-1-phenylpropane-1,3-diol
28143-91-1
5g
¥1908.0 2021-09-04
SHENG KE LU SI SHENG WU JI SHU
sc-251649-5 g
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol,
28143-91-1
5g
¥850.00 2023-07-11
eNovation Chemicals LLC
D780839-1g
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
28143-91-1 97%
1g
$200 2024-06-05
abcr
AB210374-5 g
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, 97%; .
28143-91-1 97%
5 g
€170.00 2023-07-20
Fluorochem
225439-1g
1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
28143-91-1 95%
1g
£108.00 2022-02-28
TRC
A626050-1g
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
28143-91-1
1g
$ 130.00 2022-06-07

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:28143-91-1)左旋氨基二醇
注文番号:1668991
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:00
価格 ($):discuss personally
atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:28143-91-1)(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
注文番号:CL9973
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:30
価格 ($):discuss personally

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol 関連文献

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediolに関する追加情報

Compound CAS No 28143-91-1: (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

The compound CAS No 28143-91-1, also known as (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, is a significant organic molecule with a diverse range of applications in the fields of pharmaceuticals, biotechnology, and materials science. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its versatile reactivity and biological activity. Recent studies have highlighted its potential as a key intermediate in the synthesis of advanced biomolecules and therapeutic agents.

The molecular structure of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol consists of a propanediol backbone with a phenyl group at the 1-position and an amino group at the 2-position. The stereochemistry of this compound is crucial for its biological activity, as the (S,S) configuration has been shown to exhibit distinct properties compared to other stereoisomers. This compound has been extensively studied for its role in chiral recognition and asymmetric catalysis, making it a valuable tool in modern organic synthesis.

Recent research has focused on the application of CAS No 28143-91-1 in drug discovery. Its ability to act as a chiral building block has been leveraged in the development of novel therapeutics targeting various diseases, including cancer and neurodegenerative disorders. For instance, studies have demonstrated that derivatives of this compound can modulate key enzymes involved in cellular signaling pathways, offering promising leads for future drug development.

In addition to its pharmaceutical applications, (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol has also found utility in materials science. Its hydroxyl groups and amino functionality make it an ideal candidate for the synthesis of advanced polymers and biomaterials. Recent advancements in green chemistry have further enhanced its appeal by incorporating this compound into environmentally friendly synthetic processes.

The synthesis of CAS No 28143-91-1 involves a multi-step process that typically includes asymmetric catalysis or enzymatic resolution to achieve the desired stereochemistry. Researchers have recently explored novel methodologies to improve the efficiency and scalability of this synthesis, ensuring that it remains accessible for both academic and industrial applications.

From a biochemical perspective, (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol exhibits interesting interactions with biological systems. Studies have shown that it can act as a substrate for various enzymes, including those involved in glycolysis and lipid metabolism. These findings underscore its potential as a tool for studying metabolic pathways and enzyme mechanisms.

In conclusion, CAS No 28143-91-1, or (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties and stereochemical configuration make it an invaluable resource for researchers in academia and industry alike. As ongoing research continues to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in the development of innovative solutions across various scientific domains.

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